2,4-Dibromo-3,5-dimethylbenzoyl chloride

Description

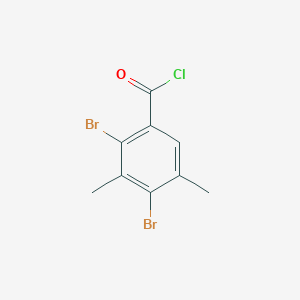

2,4-Dibromo-3,5-dimethylbenzoyl chloride is a halogenated benzoyl chloride derivative with bromine substituents at the 2- and 4-positions and methyl groups at the 3- and 5-positions. Its molecular formula is C₉H₇Br₂ClO, with a molar mass of 326.5 g/mol. The compound’s structure combines electron-withdrawing bromine atoms and electron-donating methyl groups, creating unique reactivity and physical properties. It is likely used as a precursor in pharmaceutical or agrochemical synthesis, leveraging the acyl chloride group’s reactivity for nucleophilic substitutions (e.g., forming amides or esters).

Properties

IUPAC Name |

2,4-dibromo-3,5-dimethylbenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2ClO/c1-4-3-6(9(12)13)8(11)5(2)7(4)10/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVAHMHIMVOTRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)C)Br)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3,5-dimethylbenzoyl chloride typically involves the bromination of 3,5-dimethylbenzoyl chloride. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually performed under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding 3,5-dimethylbenzoyl chloride.

Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the benzoyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution: Products include various substituted benzoyl derivatives.

Reduction: The major product is 3,5-dimethylbenzoyl chloride.

Oxidation: Products include oxidized forms of the benzoyl group, such as carboxylic acids.

Scientific Research Applications

2,4-Dibromo-3,5-dimethylbenzoyl chloride is used in various scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein modification.

Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3,5-dimethylbenzoyl chloride involves its reactivity towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The bromine atoms and the benzoyl chloride group play a crucial role in its reactivity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physico-Chemical Properties

The table below compares key features of 2,4-dibromo-3,5-dimethylbenzoyl chloride with structurally related benzoyl chlorides and brominated aromatic compounds:

Key Observations:

- Halogen Effects : Bromine substituents significantly increase molar mass and steric bulk compared to fluorine or methoxy groups. The electron-withdrawing nature of Br deactivates the aromatic ring, reducing electrophilic substitution rates compared to methoxy-substituted analogs .

- Reactivity: The acyl chloride group in the target compound is more reactive than ester or amide derivatives (e.g., Tenovin-38 in ), enabling facile nucleophilic acyl substitutions.

- Solubility : Bromine and methyl groups enhance hydrophobicity, making the compound less polar than hydroxylated analogs like ethyl 2-(2,4-dibromo-3,6-dihydroxyphenyl)acetate .

Spectral Characteristics

- IR Spectroscopy : The carbonyl (C=O) stretch in this compound is expected near ~1700 cm⁻¹ , slightly higher than the 1667 cm⁻¹ observed in 4-methoxy-3,5-dimethylbenzoyl chloride due to bromine’s electron-withdrawing effects .

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons adjacent to bromine (e.g., positions 6) would resonate downfield (δ ~7.6–8.0 ppm) due to deshielding, contrasting with methoxy-substituted analogs (δ ~6.8–7.2 ppm) .

- ¹³C NMR : The carbonyl carbon in the target compound is anticipated near δ 165–170 ppm , similar to other benzoyl chlorides, while brominated carbons would appear at δ 120–130 ppm .

Stability and Handling

- Thermal Stability : Bromine’s high atomic weight increases thermal stability compared to fluorine analogs.

- Moisture Sensitivity : Like all acyl chlorides, the compound is moisture-sensitive, requiring anhydrous storage conditions.

Biological Activity

2,4-Dibromo-3,5-dimethylbenzoyl chloride is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: this compound

CAS Number: 2490430-32-3

The compound features a benzoyl chloride moiety with two bromine atoms and two methyl groups at specific positions on the aromatic ring. This unique structure contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways.

- Receptor Interaction: It may interact with cellular receptors, modulating signaling pathways that affect cell proliferation and apoptosis.

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance:

- Cell Line Studies: The compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 50 µM, indicating significant activity compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 20 | Doxorubicin | 15 |

| A549 | 30 | Cisplatin | 18 |

Antimicrobial Activity

The compound also demonstrated antimicrobial properties against several pathogens:

- Bacterial Strains Tested: The minimum inhibitory concentration (MIC) values were assessed for various bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 12 |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents .

Enzyme Inhibition Studies

In addition to its anticancer and antimicrobial activities, the compound was evaluated for its ability to inhibit specific enzymes involved in metabolic processes:

- Glyoxalase Inhibition: The compound showed promising glyoxalase inhibitory activity with an ID50 value of approximately 12 µg/mL. This suggests potential applications in managing conditions associated with glyoxalase dysregulation .

Case Studies

A case study involving the use of this compound in a therapeutic context demonstrated its efficacy in reducing tumor size in xenograft models. The study reported a significant decrease in tumor volume when administered at doses of 20 mg/kg body weight over a period of three weeks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.